molecular formula C14H20FNO3S B288557 N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide

N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide

Cat. No. B288557
M. Wt: 301.38 g/mol
InChI Key: BWYHINPNXXFHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide, also known as CFMS, is a chemical compound that has garnered interest in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. By inhibiting CA IX, this compound disrupts the pH balance of cancer cells, leading to their death. This mechanism of action makes this compound a potentially effective anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide for lab experiments is its high purity, which allows for accurate and reproducible results. However, this compound can be difficult and expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide. One area of interest is the development of new anticancer treatments based on this compound. Another potential application is the use of this compound in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which may lead to the development of new treatments for a variety of conditions.

Synthesis Methods

N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with cycloheptylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

properties

Molecular Formula

C14H20FNO3S

Molecular Weight

301.38 g/mol

IUPAC Name

N-cycloheptyl-5-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C14H20FNO3S/c1-19-13-9-8-11(15)10-14(13)20(17,18)16-12-6-4-2-3-5-7-12/h8-10,12,16H,2-7H2,1H3

InChI Key

BWYHINPNXXFHJG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCCC2

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCCCCC2

Origin of Product

United States

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